methanone CAS No. 1326820-96-5](/img/structure/B2728488.png)

[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](morpholin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

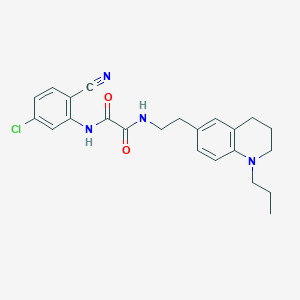

The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. This ring is attached to a 3-chlorophenyl group and a morpholin-4-yl)methanone group. The presence of these functional groups could potentially give the compound various biological activities .

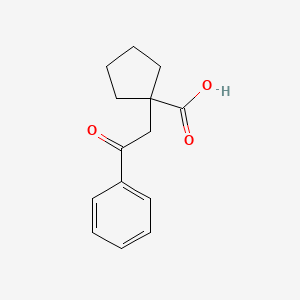

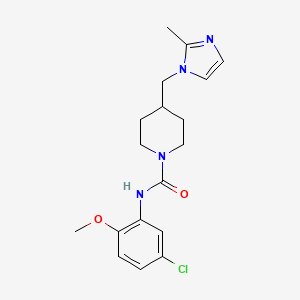

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring, the phenyl ring, and the morpholine ring are all planar, which could influence the compound’s interactions with other molecules .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the chlorine atom on the phenyl ring could be substituted with another group. Additionally, the compound could potentially participate in reactions involving the carbonyl group in the morpholin-4-yl)methanone .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the potentially ionizable nitrogen atoms in the triazole and morpholine rings could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Characterization

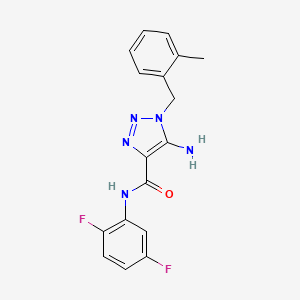

Several studies focus on the synthesis and characterization of compounds structurally related to "1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone". For instance, the synthesis, crystal structure, and antitumor activity of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-fluorophenyl)methanone demonstrate the compound's potential in inhibiting cancer cell line proliferation (Zhi-hua Tang & W. Fu, 2018). Similarly, the development and evaluation of Re(i) di- and tricarbonyl complexes with tertiary phosphine ligands provide insights into the coordination chemistry and potential therapeutic applications of related compounds (Verity Lindy Gantsho et al., 2019).

Biological Evaluation and Pharmaceutical Potential

Compounds with the morpholino and triazole motifs have been explored for their biological and pharmaceutical properties. For example, the synthesis and biological evaluation of various triazole derivatives, including antimicrobial and anticancer activities, highlight the versatility of these compounds in developing new therapies (H. Bektaş et al., 2007). Additionally, the creation of morpholine conjugated benzophenone analogues and their antagonistic role against neoplastic development showcases the potential of these compounds in cancer treatment (M. Al‐Ghorbani et al., 2017).

Antioxidant Properties

Research into the antioxidant properties of related compounds, such as the synthesis and antioxidant activities of diphenylmethane derivative bromophenols, reveals the potential of these molecules in protecting against oxidative stress, which is relevant in various diseases and aging (H. T. Balaydın et al., 2010).

Material Science and Nanotechnology

The utilization of hetero-bicyclic compounds for the synthesis and characterization of nanoparticles, as demonstrated in the preparation of Zn nanoparticles using a hetero-bicyclic compound, indicates the role of these molecules in material science and nanotechnology (V. Pushpanathan & D. S. Kumar, 2014).

Mecanismo De Acción

Target of Action

Triazoles and morpholines are known to interact with a variety of biological targets. For instance, some triazole derivatives are known to bind to the active site of enzymes . Morpholine derivatives have been found to act as selective norepinephrine reuptake inhibitors .

Mode of Action

The mode of action of triazoles and morpholines can vary greatly depending on their specific structure and the biological target they interact with. For example, some triazole derivatives exert their effects by inhibiting enzymes . Morpholine derivatives can inhibit the reuptake of norepinephrine, increasing its concentration and prolonging its effects .

Biochemical Pathways

The biochemical pathways affected by triazoles and morpholines can be diverse. For instance, triazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The molecular and cellular effects of triazoles and morpholines can be diverse and depend on their specific structure and the biological target they interact with. For instance, some triazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[1-(3-chlorophenyl)triazol-4-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2/c14-10-2-1-3-11(8-10)18-9-12(15-16-18)13(19)17-4-6-20-7-5-17/h1-3,8-9H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDMXMDBOXTMEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2728411.png)

![5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2728413.png)

![3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole](/img/structure/B2728414.png)

![(4-Benzoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2728416.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2728417.png)

![6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2728420.png)

![3-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2728422.png)